4-Bromo-2-hydroxypyridine
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Overview
Description
4-Bromo-2-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrNO and its molecular weight is 174 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Metal Chelation
4-Bromo-2-hydroxypyridine and its derivatives, specifically hydroxypyridinones, are explored for their efficient chelation properties with metals like aluminium (Al) and iron (Fe). These compounds are designed to improve physico-chemical and pharmacokinetic properties for potential medical uses, including as orally active aluminium-chelators. The high Al affinity and favorable lipo-hydrophilic balance of hydroxypyridinones suggest their significant potential as Al scavengers in medical applications (Santos, 2002).
Medicinal Chemistry and Drug Discovery
Hydroxypyridinone derivatives, closely related to this compound, exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic effects. These activities highlight the compound's versatility and its role as a privileged scaffold in novel drug discovery. The structure-activity relationship (SAR) and interaction mechanisms with targets provide a foundation for developing clinically useful agents (He et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a biochemical reagent in life science research , indicating that it may interact with various biological targets.
Mode of Action
It is used in the synthesis of trans-3,4-bispyridylacetylene, a compound known to inhibit Protein Kinase B (PKB), which plays a crucial role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription and cell migration .
Biochemical Pathways
Given its use in the synthesis of pkb inhibitors, it may indirectly influence pathways regulated by pkb, such as the pi3k/akt signaling pathway .
Result of Action
As a biochemical reagent, it is primarily used in research settings, and its effects would likely depend on the specific context of its use .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-hydroxypyridine is used in the synthesis of trans-3,4’-bispyridinylethylenes, compounds that act as inhibitors of protein kinase B, which are used to treat cancer . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Properties
IUPAC Name |
4-bromo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMGOKTIUIZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355749 |
Source
|
Record name | 4-bromopyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-37-4 |
Source
|
Record name | 4-bromopyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper discusses the reaction of various halogenohydroxypyridines with potassium amide. What is unique about the amination of 4-bromo-2-hydroxypyridine with potassium amide?
A1: The amination of this compound with potassium amide follows a more complex pathway compared to other halogenohydroxypyridines. [] While some reactions proceed through a straightforward elimination-addition mechanism (EA) involving a single hydroxydidehydropyridine intermediate, this compound likely involves two isomeric hydroxydidehydropyridine intermediates. [] This results in the formation of a mixture of 3-amino-2-hydroxypyridine and 4-amino-2-hydroxypyridine. [] This suggests the position of the bromine and hydroxyl substituents significantly influences the reaction pathway and product distribution.
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